molecular formula C18H29NO2 B118594 1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol CAS No. 36507-48-9

1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol

Cat. No. B118594
CAS RN: 36507-48-9
M. Wt: 291.4 g/mol
InChI Key: KQXKVJAGOJTNJS-UHFFFAOYSA-N
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Description

1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of beta-2 adrenergic receptor signaling.

Scientific Research Applications

Metabolite Isolation and Characterization

1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol, also known as penbutolol, has been studied for its metabolites. Researchers isolated and identified various metabolites from urine samples, such as penbutolol 2-glucuronide and 4'-OH-penbutolol 2-glucuronide. These were characterized using high-performance liquid chromatography and techniques like 1H-NMR and mass spectroscopy. These studies contribute to the understanding of the drug's metabolism in the human body (Lehr et al., 1987).

Analytical Method Development

In the realm of analytical chemistry, research has been conducted on developing direct assay methods for penbutolol and its metabolites in urine. This involved high-performance liquid chromatography (HPLC) techniques to determine the compounds without prior cleavage, which is significant for clinical and pharmacological research (Lehr et al., 1987).

Structure-Activity Relationships

Studies have been performed to synthesize and analyze the structure-activity relationships of compounds similar to penbutolol. These investigations include the synthesis of 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols, examining their beta-adrenergic blocking potency and cardioselectivity. This research contributes to the development of more effective and selective cardiovascular drugs (Large & Smith, 1982).

Radiosynthesis and Imaging

Penbutolol derivatives have been used in the radiosynthesis of radioligands, like S-[11C]CGP 12177, for studying beta-adrenergic receptors in vivo. This work is crucial in the field of medical imaging and provides insights into receptor function and distribution in living organisms (Brady et al., 1991).

Organic Synthesis and Catalysis

Research into the enantioselective α-hydroxylation of β-keto esters, catalyzed by chiral S-timolol derivatives, identified (R)-1-(tert-butylamino)-3-(3,4,5-trimethoxyphenoxy) propan-2-ol as an effective catalyst. This has implications for synthetic organic chemistry, particularly in producing chiral molecules (Cai et al., 2012).

Spectroscopic Studies and Drug Design

Molecular docking and vibrational spectroscopy studies have been conducted on analogs of penbutolol, providing insights into their structural and bioactive nature. This research aids in understanding the molecule's interaction with biological systems and has implications for drug design (Sevvanthi et al., 2018).

properties

IUPAC Name

1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXKVJAGOJTNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860556
Record name 1-(2-Cyclopentylphenoxy)-3-[(1,1-dimethylethyl)amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol

CAS RN

36507-48-9
Record name (±)-Penbutolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36507-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Cyclopentylphenoxy)-3-[(1,1-dimethylethyl)amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-butylamino)-3-(o-cyclopentylphenoxy)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.234
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
KH Lehr, P Damm, P Hajdu - Arzneimittel-forschung, 1987 - europepmc.org
The metabolites of 1-tert.-butylamino-3-(2-cyclopentylphenoxy) propan-2-ol (penbutolol, Betapressin), penbutolol 2-glucuronide, 4'-OH-penbutolol 2-glucuronide, 4'-OH-penbutolol 4-…
Number of citations: 4 europepmc.org
J Kaiser, G Härtfelder, E Lindner… - Arzneimittel …, 1980 - europepmc.org
1-tert.-Butylamino-3-(2-cyclopentylphenoxy)-propan-2-ol (penbutolol, Hoe 893d) is a beta-adrenergic blocking agent about 4 times more active than propranolol in vivo and in vitro. In …
Number of citations: 17 europepmc.org
KH Lehr, P Damm, HW Fehlhaber, P Hajdu - Arzneimittel-forschung, 1987 - europepmc.org
The metabolites of 1-tert.-butylamino-3-(2-cyclopentylphenoxy) propan-2-ol (penbutolol Betapressin) penbutolol 2-glucuronide, 4'-OH-penbutolol 2-glucuronide, 4'-OH-penbutolol 4'-…
Number of citations: 2 europepmc.org
VK Vashistha, A Kumar - Chirality, 2020 - Wiley Online Library
The modern β‐adrenergic agonists (β‐blockers) possess one or more than one chiral center in their structure. Two enantiomers exhibit distinct pharmacodynamic and pharmacokinetic …
Number of citations: 34 onlinelibrary.wiley.com
PS Shrivastav, SM Buha, M Sanyal - Bioanalysis, 2010 - Future Science
β-blockers are a class of antihypertensive drugs that are used for the management of cardiac arrhythmias, cardioprotection after myocardial infarction (heart attack) and hypertension. …
Number of citations: 26 www.future-science.com
BG Hansson, B Hökfelt - European Journal of Clinical Pharmacology, 1975 - Springer
The effects of penbutolol (Hoe 893 d), a new non-selective beta-receptor blocking agent, were studied in 5 patients with moderate hypertension. Initially, it was shown that 2–4 mg given …
Number of citations: 78 link.springer.com
W Ge, S Suryoprabowo, L Xu, Q Zheng… - Food and Agricultural …, 2018 - Taylor & Francis
A rapid, simple, sensitive immunochromatographic strip test was developed to detect penbutolol (PB) in pig urine based on a sensitive and specific monoclonal antibody produced in …
Number of citations: 7 www.tandfonline.com
F Artigas, L Romero, C de Montigny, P Blier - Trends in neurosciences, 1996 - cell.com
At clinically relevant doses, selective serotonin (5-HT) reuptake inhibitors (SSRIs) and MAO inhibitors (MAOIs) increase the extracellular concentration of 5-HT in the midbrain raphé …
Number of citations: 838 www.cell.com
D Kobelt, EF Paulus - Zeitschrift für Kristallographie, 1974 - degruyter.com
The crystal structure of (−)-1-tert. butylamino-3-(2-cyclopentylphenoxy)-propan-2-ol-methylsulfonate (Penbutolol-methylsulfonate, C 19 H 30 NO 5 S) has been determined by x-ray …
Number of citations: 1 www.degruyter.com

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